molecular formula C12H15NO5 B2768855 N-(3,5-dimethoxybenzoyl)-beta-alanine CAS No. 440341-65-1

N-(3,5-dimethoxybenzoyl)-beta-alanine

Cat. No.: B2768855
CAS No.: 440341-65-1
M. Wt: 253.254
InChI Key: DULWJNHGZTTXMI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzoyl)-beta-alanine: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, attached to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxybenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Beta-alanine+3,5-dimethoxybenzoyl chlorideThis compound+HCl\text{Beta-alanine} + \text{3,5-dimethoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Beta-alanine+3,5-dimethoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxybenzoyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(3,5-dimethoxybenzyl)-beta-alanine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(3,5-dimethoxybenzoyl)-beta-alanine has several applications in scientific research:

Comparison with Similar Compounds

  • N-(3,5-dimethoxybenzoyl)glycine
  • N-(3,5-dimethoxybenzoyl)-beta-alanine derivatives

Comparison: this compound is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties compared to other benzamide derivatives

Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWJNHGZTTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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